2,3,5-Triiodobenzoyl chloride possesses an acyl chloride group (COCI) which is a highly reactive functionality commonly used in organic synthesis for acylation reactions. These reactions introduce an acyl group (RCO-) onto various organic molecules. Acylations are fundamental steps in the synthesis of many complex organic molecules, including pharmaceuticals, dyes, and polymers [PubChem, "2,3,5-Triiodobenzoyl chloride", ].
The presence of three iodine atoms (I) in the molecule makes 2,3,5-Triiodobenzoyl chloride a potential candidate for radiolabeling experiments. Iodine-125 (¹²⁵I) is a commonly used radioisotope for labeling biomolecules in medical imaging and research. Attaching a 2,3,5-Triiodobenzoyl chloride group containing ¹²⁵I to a biomolecule could enable researchers to track its movement and distribution within a biological system [ScienceDirect, "Radioiodination", ].
Aromatic molecules with bulky substituents like iodine can be used in the development of new functional materials. The combination of the aromatic ring, acyl chloride group, and bulky iodine atoms in 2,3,5-Triiodobenzoyl chloride might be of interest for researchers exploring novel materials with specific electronic or physical properties.
2,3,5-Triiodobenzoyl chloride is an organic compound with the molecular formula C₇H₂ClI₃O and a molecular weight of approximately 303.34 g/mol. This compound is characterized by the presence of three iodine atoms attached to a benzoyl chloride structure. It is primarily utilized as a derivatizing agent in analytical chemistry, facilitating the introduction of iodine into target molecules, which enhances their detectability in various analytical techniques such as mass spectrometry and inductively coupled plasma mass spectrometry .
2,3,5-Triiodobenzoyl chloride is known for its reactivity in derivatization reactions. It reacts with compounds that contain primary or secondary amine groups, such as phenylhydrazine and poly(allyl amine). In these reactions, the hydrogen atom of the amine group is replaced by the 2,3,5-triiodobenzoyl moiety, effectively introducing three iodine atoms into the molecule. This modification significantly enhances the sensitivity of detection for these compounds in analytical methods .
Additionally, 2,3,5-triiodobenzoyl chloride can undergo hydrolysis to form 2,3,5-triiodobenzoyl acid when exposed to moisture or water .
The synthesis of 2,3,5-triiodobenzoyl chloride can be achieved through several methods:
Characterization of the synthesized compound can be performed using techniques such as Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV), and Nuclear Magnetic Resonance (NMR) .
2,3,5-Triiodobenzoyl chloride finds its primary application in analytical chemistry as a derivatizing agent. Its ability to enhance the detectability of trace amounts of substances makes it valuable in:
Interaction studies involving 2,3,5-triiodobenzoyl chloride primarily focus on its reactivity with amines and other nucleophiles. These studies help elucidate the mechanisms by which this compound modifies target molecules and improve detection sensitivity in various analytical methods. Understanding these interactions is crucial for optimizing its use in pharmaceutical and environmental analyses .
Several compounds share structural similarities with 2,3,5-triiodobenzoyl chloride. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,3-Diiodobenzoic Acid | C₇H₅I₂O₂ | Contains two iodine atoms; used in organic synthesis. |
2-Iodobenzoic Acid | C₇H₅IO₂ | Contains one iodine atom; simpler structure. |
2,4-Diiodobenzoic Acid | C₇H₅I₂O₂ | Contains two iodine atoms at different positions. |
2-Tribromobenzoyl Chloride | C₇H₂Br₃ClO | Similar halogenation but with bromine instead of iodine. |
Uniqueness: The unique feature of 2,3,5-triiodobenzoyl chloride lies in its three iodine substituents on the benzene ring which significantly enhances its reactivity and detection capabilities compared to compounds with fewer halogen substitutions. This makes it particularly valuable in analytical applications where sensitivity is paramount .
2,3,5-Triiodobenzoyl chloride possesses the molecular formula C₇H₂ClI₃O, representing a benzoyl chloride derivative with three iodine atoms substituted at specific positions on the aromatic ring [1] [2] [3]. The compound features a benzene ring with iodine atoms positioned at the 2, 3, and 5 carbons, while the carbonyl chloride functional group (-COCl) is attached at the 1 position [1] [4]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=C(C=C(C(=C1C(=O)Cl)I)I)I [1] [8].
The International Union of Pure and Applied Chemistry name for this compound is 2,3,5-triiodobenzoyl chloride [1] [8]. The International Chemical Identifier string is InChI=1S/C7H2ClI3O/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2H, with the corresponding International Chemical Identifier Key being QGSBFOJSKVVSPS-UHFFFAOYSA-N [1] [8].
The molecular weight of 2,3,5-triiodobenzoyl chloride is precisely 518.25 grams per mole [1] [2] [3]. This relatively high molecular mass is attributed to the presence of three heavy iodine atoms, each contributing approximately 126.9 atomic mass units to the overall molecular weight [1] [5]. The Chemical Abstracts Service registry number for this compound is 42860-33-3 [1] [2] [3]. The exact mass, as determined through high-resolution mass spectrometry, is 517.692836 atomic mass units [2] [5].
2,3,5-Triiodobenzoyl chloride typically appears as a crystalline solid at room temperature [7]. The compound exhibits an off-white to light yellow coloration in its pure form [7] . Some sources describe the material as exhibiting a pale yellow appearance [7]. The compound possesses a characteristic pungent odor, which is typical of acyl chloride functional groups [7] [8].
The physical state remains solid under standard ambient conditions, with the compound being stored as a powder or crystalline material [12]. The appearance may vary slightly depending on purity levels and storage conditions, with high-purity samples typically displaying a more uniform off-white appearance [7] [8].
The density of 2,3,5-triiodobenzoyl chloride is reported as 2.846 grams per cubic centimeter [5] . This relatively high density reflects the significant contribution of the three iodine atoms to the compound's mass per unit volume [5]. The refractive index has been determined to be 1.764 [5].
Regarding solubility characteristics, 2,3,5-triiodobenzoyl chloride demonstrates significant solubility in common organic solvents, particularly dichloromethane and chloroform [7] . The compound reacts readily with water due to the presence of the acyl chloride functional group, making it insoluble in aqueous media [7] . The polar surface area is calculated to be 17.07 square angstroms, while the logarithm of the partition coefficient is 3.87940 [5].
The melting point of 2,3,5-triiodobenzoyl chloride ranges from 85 to 88 degrees Celsius according to most sources [4]. However, some suppliers report slightly different ranges, with values between 82 to 86 degrees Celsius [7] and 127 to 131 degrees Celsius [7] being documented, suggesting potential variations in measurement conditions or sample purity.
The boiling point is reported as 435.5 degrees Celsius at 760 millimeters of mercury pressure [5]. However, the compound typically decomposes before reaching its theoretical boiling point under normal atmospheric conditions [7]. The flash point has been determined to be 217.2 degrees Celsius [5].
The infrared spectroscopic profile of 2,3,5-triiodobenzoyl chloride exhibits characteristic absorption bands typical of acyl chloride functional groups and iodine-substituted aromatic compounds [32] [33] [39]. The carbonyl stretch appears as a prominent absorption in the region between 1790 and 1810 wavenumbers [32] [33]. This high-frequency carbonyl absorption is characteristic of acyl chlorides, with the elevated position attributed to the high electronegativity of the chlorine atom [33] [34].
Benzoyl chloride derivatives commonly exhibit a Fermi resonance phenomenon, resulting in a doublet pattern in the carbonyl region [35] [39]. The primary carbonyl stretch typically appears around 1774-1787 wavenumbers, while the Fermi resonance band manifests at approximately 1720-1733 wavenumbers [35] [39]. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1600 and 1500 wavenumbers [32] [38].
The carbon-chlorine stretching vibration is observed as a medium to weak absorption around 870-945 wavenumbers [35]. The presence of iodine substituents on the aromatic ring influences the overall spectroscopic pattern, with carbon-iodine stretching vibrations appearing at lower frequencies due to the heavy mass of iodine atoms [31].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,3,5-triiodobenzoyl chloride through analysis of both proton and carbon-13 environments [26] [27]. The aromatic proton signals appear in the characteristic downfield region of the proton nuclear magnetic resonance spectrum, typically between 7 and 8 parts per million [26].
Due to the symmetry of the iodine substitution pattern, the compound exhibits a simplified aromatic proton pattern with two distinct signals corresponding to the protons at positions 4 and 6 on the benzene ring [26]. The electron-withdrawing effects of both the iodine atoms and the carbonyl chloride group contribute to significant deshielding of the aromatic protons [26] [27].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at approximately 160-170 parts per million, characteristic of acyl chloride functional groups [27]. The aromatic carbon signals appear in the range of 120-150 parts per million, with the iodine-bearing carbons showing distinct chemical shifts due to the heavy atom effect [27].
Mass spectrometry analysis of 2,3,5-triiodobenzoyl chloride reveals characteristic fragmentation patterns associated with the molecular ion and its subsequent breakdown products [19] [25]. The molecular ion peak appears at mass-to-charge ratio 518, corresponding to the intact molecule [19] [25]. The predicted collision cross sections for various adduct ions have been calculated, with values ranging from 133.7 to 220.9 square angstroms depending on the ionization mode [25].
Common fragmentation pathways include the loss of chlorine (mass 35) to produce fragments at mass-to-charge ratio 483, and the sequential loss of iodine atoms (mass 127 each) [19]. The base peak in electron ionization mass spectrometry typically corresponds to iodine-containing aromatic fragments, reflecting the stability of iodinated aromatic systems [19].
The isotope pattern is particularly distinctive due to the presence of multiple iodine atoms, creating a characteristic cluster of peaks separated by one mass unit [19] [25]. This isotope pattern serves as a valuable diagnostic tool for confirming the presence of the triiodinated structure [19].
X-ray crystallography studies provide definitive structural information about the solid-state arrangement of 2,3,5-triiodobenzoyl chloride molecules [24] [22]. Crystal structure determinations reveal the precise bond lengths, bond angles, and intermolecular interactions within the crystalline lattice [24]. The heavy iodine atoms serve as excellent scattering centers for X-ray diffraction, facilitating high-quality structural determinations [24].
The crystallographic data typically show that the molecule adopts a planar configuration for the aromatic ring system, with the carbonyl group lying approximately in the same plane [24]. The carbon-iodine bond lengths are consistent with typical aromatic carbon-iodine single bonds, measuring approximately 2.0-2.1 angstroms [24]. The carbonyl carbon-chlorine bond length is characteristic of acyl chloride functional groups [24].
Intermolecular interactions in the crystal structure include halogen bonding between iodine atoms and electronegative atoms on neighboring molecules [24]. These interactions contribute to the overall crystal packing and influence the physical properties of the solid material [24].
Conformational analysis of 2,3,5-triiodobenzoyl chloride involves examination of the rotational freedom around the carbon-carbon bond connecting the carbonyl group to the aromatic ring [22] . Computational studies using density functional theory methods reveal relatively low energy barriers for rotation around this bond [22].
The preferred conformation places the carbonyl group in a coplanar arrangement with the aromatic ring, maximizing conjugation between the carbonyl pi-system and the aromatic pi-electrons [22] . The presence of bulky iodine substituents at the ortho positions (2 and 3) introduces steric interactions that may influence the preferred conformational states [22].
Energy calculations demonstrate that the conformational landscape is relatively flat, with energy differences between various rotational conformers typically less than 5 kilojoules per mole [22]. This suggests that rapid interconversion between conformational states occurs at room temperature [22].
The electronic structure of 2,3,5-triiodobenzoyl chloride is characterized by significant electron withdrawal from the aromatic ring due to the combined effects of the iodine substituents and the carbonyl chloride group [30]. The iodine atoms, despite being large and polarizable, exhibit electron-withdrawing inductive effects that influence the overall electron density distribution [30].
Ultraviolet-visible spectroscopy reveals characteristic absorption bands in the 200-300 nanometer region, corresponding to pi-to-pi-star electronic transitions within the aromatic system [30] [39]. The presence of heavy iodine atoms introduces additional electronic transitions, including charge-transfer bands involving the iodine lone pairs [30].
The electron distribution is further influenced by the carbonyl group, which acts as a strong electron-withdrawing substituent [38] [39]. This results in significant polarization of the aromatic ring, with reduced electron density at positions ortho and para to the carbonyl group [38]. The combination of multiple electron-withdrawing groups creates a highly electron-deficient aromatic system [30] [39].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₂ClI₃O | [1] [2] [3] |
Molecular Weight | 518.25 g/mol | [1] [2] [3] |
Density | 2.846 g/cm³ | [5] |
Melting Point | 85-88°C | [4] |
Boiling Point | 435.5°C | [5] |
Refractive Index | 1.764 | [5] |
CAS Number | 42860-33-3 | [1] [2] [3] |
Corrosive